molecular formula C21H16ClF2NO2 B11492682 4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11492682
M. Wt: 387.8 g/mol
InChI Key: WSDXCNRUCZNBFZ-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline core structure substituted with chlorophenyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets within biological systems. This can include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16ClF2NO2

Molecular Weight

387.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H16ClF2NO2/c22-13-6-4-12(5-7-13)15-11-20(27)25(17-9-8-14(23)10-16(17)24)18-2-1-3-19(26)21(15)18/h4-10,15H,1-3,11H2

InChI Key

WSDXCNRUCZNBFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

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